2-Cycloocten-1-one

Organic Synthesis Oxidation Chemistry Reaction Selectivity

2-Cycloocten-1-one (CAS 1728-25-2) is an α,β-unsaturated cyclic ketone featuring an eight-membered cyclooctene ring. This medium-sized ring imparts conformational flexibility and distinct ring strain characteristics that differentiate it from common six-membered (cyclohexenone) or seven-membered (cycloheptenone) analogs.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1728-25-2
Cat. No. B154278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cycloocten-1-one
CAS1728-25-2
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCC=CC(=O)CC1
InChIInChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
InChIKeyNSHQAIKRVDXIMX-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cycloocten-1-one (CAS 1728-25-2): Procurement-Focused Overview of an Eight-Membered Cyclic Enone


2-Cycloocten-1-one (CAS 1728-25-2) is an α,β-unsaturated cyclic ketone featuring an eight-membered cyclooctene ring. This medium-sized ring imparts conformational flexibility and distinct ring strain characteristics that differentiate it from common six-membered (cyclohexenone) or seven-membered (cycloheptenone) analogs . The compound is a synthetic building block, not typically isolated from natural sources in significant quantities, and is utilized in organic synthesis and medicinal chemistry research [1].

2-Cycloocten-1-one (CAS 1728-25-2): Why In-Class Cyclic Enones Are Not Interchangeable


Despite belonging to the same class of cyclic enones, 2-cycloocten-1-one cannot be substituted with smaller-ring analogs such as 2-cyclohexen-1-one or 2-cyclopenten-1-one without altering reaction outcomes. The eight-membered ring introduces unique conformational dynamics, including transannular interactions, that are absent in smaller rings [1]. Furthermore, the compound exhibits a distinct product distribution in radical oxidation reactions compared to 2-cyclohexen-1-one, underscoring the influence of ring size on both selectivity and yield [2].

2-Cycloocten-1-one (CAS 1728-25-2): Quantitative Differentiation Evidence for Scientific Selection


Comparative Free-Radical Oxidation: Product Yield and Pathway Divergence

In a free-radical oxidation study, 2-cycloocten-1-one was compared to 2-cyclohexen-1-one under identical conditions (80°C, 10:1 DCE:acetonitrile, 0.05 eq tBuOOH/H₂O₂). The target compound exhibited significantly lower yield (1.2%) compared to the six-membered analog (23.7%), with the major pathway shifting dramatically toward epoxide formation (40.3% cyclooctene oxide vs. 2.0% cyclohexene oxide) [1]. This demonstrates that ring size dictates not just reaction efficiency but the dominant chemical pathway.

Organic Synthesis Oxidation Chemistry Reaction Selectivity

Cytotoxic Activity: Comparative Potency Against Cancer Cell Lines

A symmetrical cyclooctenone derivative (Gancao cyclooctenone A) isolated from Radix Glycyrrhizae demonstrated cytotoxic activity with IC₅₀ values of 63.21 μM against A549 lung cancer cells and 45.82 μM against HeLa cervical cancer cells [1]. While this represents a specific derivative, it establishes a baseline for the cyclooctenone scaffold. By class-level inference, this indicates the scaffold's potential as an anticancer lead, differentiating it from inactive or less potent cyclic ketone scaffolds.

Anticancer Research Medicinal Chemistry Natural Product Derivatives

Anti-Inflammatory Activity: Dual COX-2/5-LOX Inhibition Superiority

A halogenated cyclooctenone derivative (compound 2) isolated from Kappaphycus alvarezii displayed 5-lipoxygenase (5-LOX) inhibitory activity with an IC₅₀ of 0.90 mg/mL, which was superior to the NSAID ibuprofen (IC₅₀ = 0.93 mg/mL) [1]. Furthermore, the compound exhibited selectivity indices (COX-1/COX-2 ratio ~1.06-1.07) that were more favorable than ibuprofen (0.44) and aspirin (0.02) [1].

Inflammation Enzyme Inhibition Drug Discovery

Conformational Analysis: Transannular Interactions Dictate Reactivity

The eight-membered ring of 2-cycloocten-1-one adopts multiple low-energy conformations, enabling transannular interactions (across the ring) that are geometrically impossible in smaller rings like 2-cyclohexen-1-one [1]. These interactions can stabilize transition states or facilitate unique rearrangements, such as the acid-catalyzed rearrangement to 1-cyclooctenyl methyl ketone, a reaction pathway not observed for cyclohexenones [2].

Physical Organic Chemistry Conformational Analysis Ring Strain

2-Cycloocten-1-one (CAS 1728-25-2): High-Value Application Scenarios for Procurement Decisions


Synthesis of Cyclooctene Oxide via Radical Oxidation

Based on the direct head-to-head comparison demonstrating a 40.3% yield of cyclooctene oxide from 2-cycloocten-1-one under radical oxidation conditions [1], this compound is the preferred precursor for synthesizing cyclooctene oxide. In contrast, 2-cyclohexen-1-one yields only 2.0% of the corresponding epoxide under identical conditions [1].

Medicinal Chemistry Scaffold for Anti-Inflammatory Drug Discovery

Given the demonstrated superiority of a halogenated cyclooctenone derivative over ibuprofen in 5-LOX inhibition and COX-1/COX-2 selectivity [2], 2-cycloocten-1-one serves as a validated starting point for developing dual COX/LOX inhibitors with potentially improved safety profiles. Researchers should prioritize this scaffold over simpler cyclic ketones for this indication.

Exploration of Transannular Rearrangement Chemistry

The unique ability of 2-cycloocten-1-one to undergo acid- or base-catalyzed rearrangements to 1-cyclooctenyl methyl ketone, a reaction stemming from its eight-membered ring conformation and transannular interactions [3], makes it essential for studying medium-ring reactivity. This chemistry is not accessible with smaller-ring analogs [3].

Natural Product-Inspired Anticancer Lead Development

The cyclooctenone scaffold has shown cytotoxic activity against cancer cell lines (A549 and HeLa) as demonstrated by the natural product derivative Gancao cyclooctenone A [4]. This supports the use of 2-cycloocten-1-one as a core template for synthesizing analogs in anticancer drug discovery programs.

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